molecular formula C10H11N3O2S B1274558 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide CAS No. 313504-87-9

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Cat. No. B1274558
CAS RN: 313504-87-9
M. Wt: 237.28 g/mol
InChI Key: RFOHWXSAMNZVOY-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antiproliferative and antioxidative properties, as well as their potential use in antitumor therapies .

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve various substitutions at different positions on the benzothiazole scaffold. For instance, the introduction of amino, nitro, or amino protonated moieties, along with methoxy and hydroxy groups, can be achieved to evaluate the compounds' biological activities . The synthesis of related compounds, such as 2-(4-aminophenyl)benzothiazoles, has been explored to investigate the role of metabolic oxidation in their antitumor properties . These synthetic approaches are crucial for developing new compounds with enhanced biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is significant in determining their biological activity. For example, the presence of hydroxy groups has been associated with strong antioxidative activity, as demonstrated by the compound trihydroxy substituted benzothiazole-2-carboxamide, which showed potent antioxidative properties . The molecular structure, including the position and type of substituents, plays a critical role in the compound's interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological function. For example, the metabolic formation of hydroxylated derivatives of 2-(4-aminophenyl)benzothiazoles has been studied to understand their selective antitumor activity. The metabolism of these compounds in sensitive cancer cell lines leads to the accumulation of a hydroxylated metabolite, which may contribute to the selective growth inhibition observed . Additionally, reactions with carboxylic anhydrides can yield different products such as enamides and N-alkenyl acylketene S,N-acetals, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's biological activity and pharmacokinetic profile. For example, the antioxidative capacity of benzothiazole derivatives has been rationalized through density functional theory (DFT) calculations, which help in understanding the electronic properties and stability of the radical forms of these compounds .

Scientific Research Applications

Antioxidative Potential

  • Antiproliferative and Antioxidant Activity : Benzimidazole/benzothiazole-2-carboxamides, including those with amino substituted groups, have been studied for their antiproliferative activity in vitro and antioxidative capacity. These compounds have shown promising results against human cancer cells and significant antioxidative potential, making them potential candidates for cancer treatment and antioxidant agents (Cindrić et al., 2019).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : Derivatives of benzothiazole, including those with amino substitutions, have been synthesized and tested for their antimicrobial properties. These compounds exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Antitumor Properties : Benzothiazole derivatives have been explored for their antitumor properties. For instance, certain aminophenyl benzothiazoles have demonstrated selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Benzothiazole derivatives have been synthesized to study their effectiveness as corrosion inhibitors for steel in acidic solutions. These compounds have shown higher inhibition efficiencies and stability compared to other inhibitors, suggesting their potential use in protecting metal surfaces (Hu et al., 2016).

Anti-Trypanosomatidic Agents

  • Pteridine Reductase-1 Inhibitors : Certain benzothiazoles, including 2-amino-benzo[d]thiazoles, have been identified as new scaffolds for developing pteridine reductase-1 inhibitors, showing promise as anti-trypanosomatidic agents for treating Trypanosoma brucei and Leishmania major infections (Linciano et al., 2019).

Antibiotic and Anticancer Synthesis

  • Synthesis of Antibiotics : Benzothiazole derivatives have been synthesized and studied for their potential as antibiotics, showing activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
  • Anticancer Activity : 2-Amino substituted benzothiazoles have been synthesized and evaluated for their in vitro anticancer activity. These compounds demonstrated significant effectiveness against various human cancer cell lines (Waghmare et al., 2013).

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-10-13-7-2-1-6(5-8(7)16-10)9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,11,13)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHWXSAMNZVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCO)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389861
Record name 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313504-87-9
Record name 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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